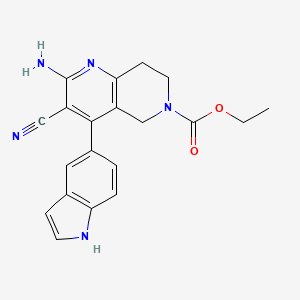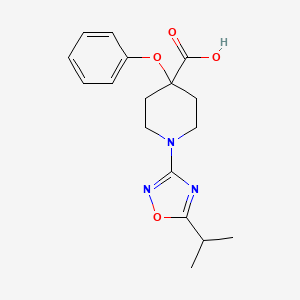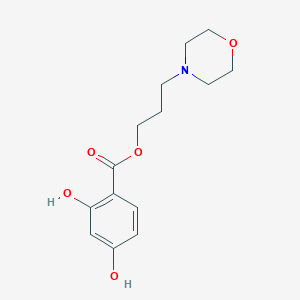![molecular formula C18H19BrN2O3 B5357154 5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5357154.png)
5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a phenylprop-1-en-2-yl moiety attached to a furan ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a furan derivative, followed by the introduction of the diethylamino and phenylprop-1-en-2-yl groups through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs automated systems to control reaction parameters and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological studies, the compound can be used to investigate the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it valuable for pharmacological research.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as the type of disease being targeted or the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]thiophene-2-carboxamide: This compound is similar in structure but contains a thiophene ring instead of a furan ring.
5-chloro-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide: This compound has a chlorine atom instead of a bromine atom.
5-bromo-N-[(E)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide: This compound features a methylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of 5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide lies in its specific combination of functional groups and structural features. The presence of the bromine atom, diethylamino group, and phenylprop-1-en-2-yl moiety attached to a furan ring gives it distinct chemical and biological properties compared to similar compounds. These unique features make it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-21(4-2)18(23)14(12-13-8-6-5-7-9-13)20-17(22)15-10-11-16(19)24-15/h5-12H,3-4H2,1-2H3,(H,20,22)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQBTAUTEVRBNU-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B5357076.png)

![3-{[2-(Butan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5357105.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(methoxymethyl)cyclopentyl]-1H-pyrazole-3-carboxamide](/img/structure/B5357108.png)
![2-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-5-methylphenol](/img/structure/B5357114.png)
![3-[3-cinnamoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5357119.png)
![N-(5-CHLORO-2-METHYLPHENYL)-2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B5357120.png)

![1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5357139.png)
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5357147.png)

![2-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5357166.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B5357174.png)
![N-butyl-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B5357177.png)
